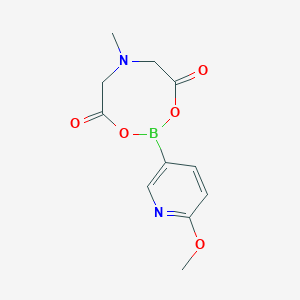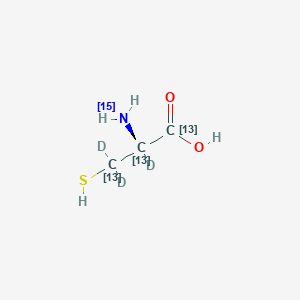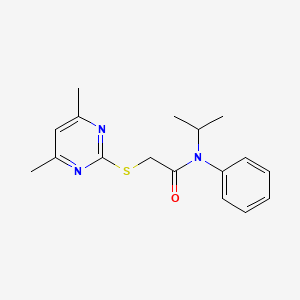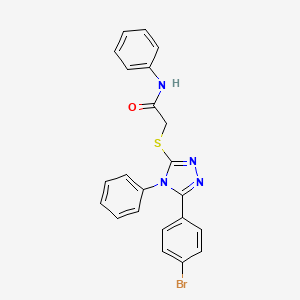
Lithium manganese(III,IV) oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium manganese(III,IV) oxide, also known as lithium manganese oxide, is a compound with the chemical formula LiMn₂O₄. It is a class of electrode material used in the fabrication of lithium-ion batteries. This compound is known for its environmental friendliness, resource abundance, and low biotoxicity . It has a cubic spinel structure and is used as a cathode material in high-performance lithium-ion batteries .
Preparation Methods
Lithium manganese(III,IV) oxide can be synthesized using various methods. One common method involves using manganese dioxide, manganese carbonate, manganese nitrate, or manganese acetate as manganese sources, and lithium hydroxide, lithium carbonate, or lithium nitrate as lithium sources. The raw materials are mixed in a molar ratio of lithium to manganese in the range of 0.45 to 0.5. The mixture is then ball-milled, pressed into blocks, and sintered at temperatures between 600 to 800°C for 36 hours . Another method involves the use of flux, such as LiNO₃, to prepare lithium manganese oxide crystals containing Mn(IV) .
Chemical Reactions Analysis
Lithium manganese(III,IV) oxide undergoes various chemical reactions, including oxidation and reduction. During the charge-discharge cycle in lithium-ion batteries, lithium ions intercalate and de-intercalate from the manganese oxide structure. The compound can also act as a mild oxidizing agent for the production of dopaminequinone . The major products formed from these reactions include lithium ions and manganese ions in different oxidation states .
Scientific Research Applications
Lithium manganese(III,IV) oxide has a wide range of scientific research applications. It is primarily used as a cathode material in lithium-ion batteries due to its high energy density, long cycle life, and environmental friendliness . The compound’s unique properties make it suitable for use in energy storage devices, catalysis, solar cells, and biosensors .
Mechanism of Action
The mechanism of action of lithium manganese(III,IV) oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions within the manganese oxide structure. The three-dimensional structure of LiMn₂O₄ provides a well-connected framework for the insertion and de-insertion of lithium ions during the charge-discharge cycle . This structural arrangement allows for high rate capability and better thermal stability compared to other materials . surface degradation can occur when the average oxidation state of manganese drops below Mn³.⁵, leading to the formation of Mn(IV) and Mn(II) by the Hunter mechanism .
Comparison with Similar Compounds
Lithium manganese(III,IV) oxide is often compared with other similar compounds used as cathode materials in lithium-ion batteries. Some of these compounds include:
- Lithium cobalt(III) oxide (LiCoO₂)
- Lithium nickel manganese cobalt oxide (LiNiMnCoO₂)
- Lithium iron(II) phosphate (LiFePO₄)
- Lithium nickel cobalt aluminum oxide (LiNiCoAlO₂)
- Lithium manganese dioxide (LiMnO₂)
This compound stands out due to its environmental friendliness, resource abundance, and low biotoxicity. It also offers better thermal stability and high rate capability compared to some of the other compounds .
Properties
Molecular Formula |
LiMn2O4 |
|---|---|
Molecular Weight |
180.8 g/mol |
IUPAC Name |
lithium;dioxomanganese;oxido(oxo)manganese |
InChI |
InChI=1S/Li.2Mn.4O/q+1;;;;;;-1 |
InChI Key |
VLXXBCXTUVRROQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[O-][Mn]=O.O=[Mn]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)
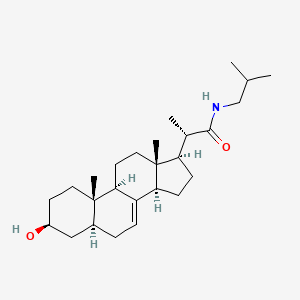

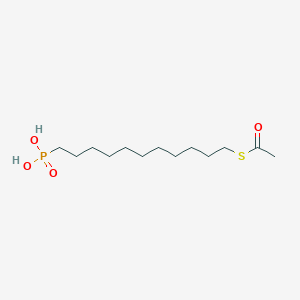
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
